molecular formula C22H20Cl2N2O4S B6085582 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B6085582
M. Wt: 479.4 g/mol
InChI Key: RONPKQUKUZCMGB-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a benzenesulfonyl group, chloro and methoxy substituents on the aniline ring, and a chloro-methylphenyl group attached to an acetamide moiety. Its unique structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps:

  • Formation of the Benzenesulfonyl Aniline Intermediate

    • React 3-chloro-4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
    • Reaction conditions: Room temperature to 50°C, solvent such as dichloromethane or chloroform.
  • Acylation of the Intermediate

    • React the benzenesulfonyl aniline intermediate with 3-chloro-2-methylphenylacetyl chloride in the presence of a base such as triethylamine.
    • Reaction conditions: Room temperature to 50°C, solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents such as hydrogen gas with a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium methoxide, sodium ethoxide, or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Chemical Research: Employed as a reagent or intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzenesulfonyl group and chloro substituents can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-chlorophenyl)acetamide: Lacks the methyl group on the phenyl ring.

    2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-methylphenyl)acetamide: Lacks the chloro group on the phenyl ring.

Uniqueness

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a versatile compound for various applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4S/c1-15-18(23)9-6-10-20(15)25-22(27)14-26(16-11-12-21(30-2)19(24)13-16)31(28,29)17-7-4-3-5-8-17/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONPKQUKUZCMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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